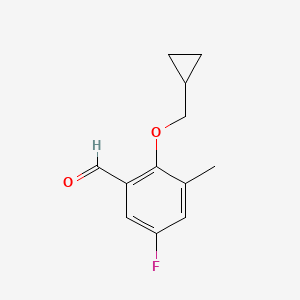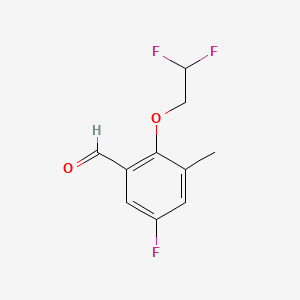![molecular formula C9H9ClIN3O B8201105 4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201105.png)
4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C9H9ClIN3O and its molecular weight is 337.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 7-Deazapurines : This compound is key in synthesizing 7-Deazapurines, a class of compounds with various biological activities (Dong-Min Kim† & A. A. Santilli, 1971).
Synthesis of Pyrrolopyrimidines : It is used in creating several 4-substituted pyrrolo[2,3-d]pyrimidines (F. Seela, Heinz-Peter Muth & U. Bindig, 1988).
Potential Leukemia Treatment : This compound exhibits cytotoxic effects on the K562 cell line, indicating possible therapeutic applications for leukemia treatment (Alireza Hajabbas Farshchi, A. Valikhani & S. Ghorbani, 2022).
Ultraviolet Data and pKa Studies : Synthesized 4-substituted-7-methylpyrrolo[2,3-d]pyrimidines from this compound can be used to study ultraviolet data and pKa values (R. Hammer, 1966).
Study of Redox Reactions in Biological Systems : Its derivatives may be used in exploring redox reactions in biological systems (N. Ramzaeva & F. Seela, 1995).
N(9)-Functionalized Purines and Isosteres Study : The synthesized 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid from this compound may be useful in studying N(9)-functionalized purines and their isosteres (H. Rosemeyer, 2009).
Synthesis of Alkynylpyrrolopyrimidines : The 4-iodo derivative is effective for synthesizing various 4-alkynylpyrrolopyrimidines (S. Tumkevičius & V. Masevičius, 2007, 2008).
Antiproliferative and Antiviral Activities : It demonstrates antiproliferative and antiviral activity, highlighting its potential in medicinal chemistry (J. Pudlo, M. Nassiri, E. Kern, L. Wotring, J. Drach & L. Townsend, 1990).
Biochemical Significance in Tubercidin Analogs Synthesis : It can be synthesized into 5-chlorotubercidin and 5-iodotubercidin, which may have biochemical significance (B. C. Hinshaw, J. F. Gerster, R. K. Robins & L. Townsend, 1969).
Cancer Drug Development : Investigating the synthesis of tricyclic ring system 3 can aid in developing new drugs for cancer treatment (David M Williams & Daniel M. Brown, 1995).
Inhibitory Activity on Xanthine Oxidase : The N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, derived from this compound, show inhibitory activity on xanthine oxidase (F. Seela, W. Bussmann, A. Götze & H. Rosemeyer, 1984).
Eigenschaften
IUPAC Name |
4-chloro-5-iodo-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3O/c1-15-3-2-14-4-6(11)7-8(10)12-5-13-9(7)14/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMCTWNVXJNFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=C1N=CN=C2Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



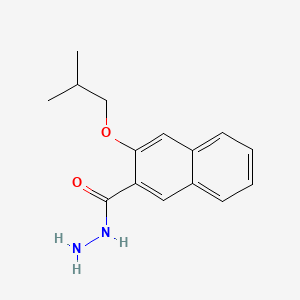

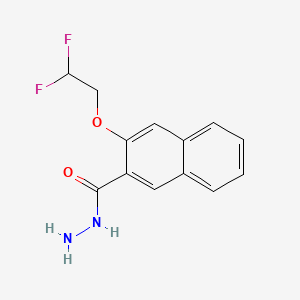
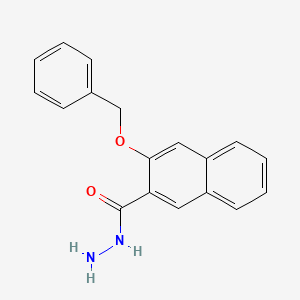
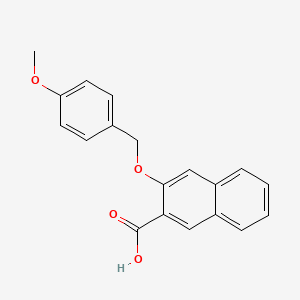
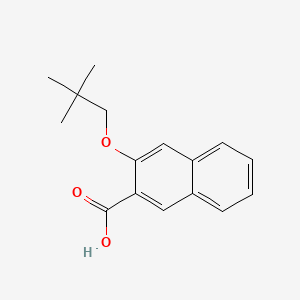

![4-Chloro-5-iodo-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201077.png)
![4-Chloro-7-(2,2-difluoroethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201084.png)
![4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201092.png)
![4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201101.png)
